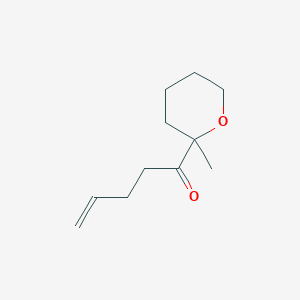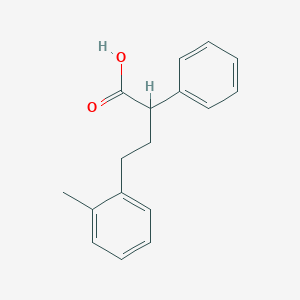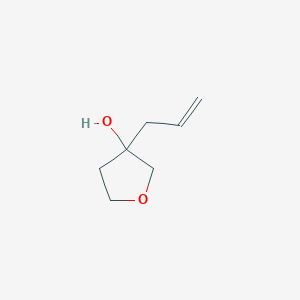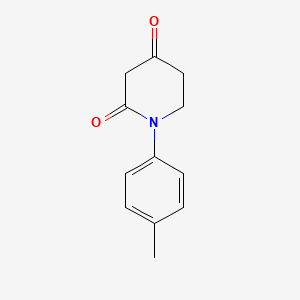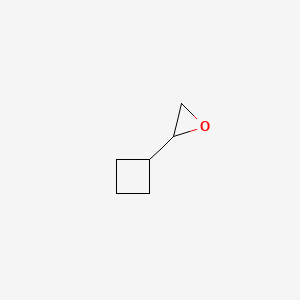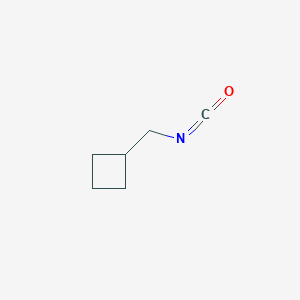
(Isocyanatomethyl)cyclobutane
Overview
Description
(Isocyanatomethyl)cyclobutane is an organic compound with the molecular formula C6H9NO It consists of a cyclobutane ring substituted with an isocyanatomethyl group
Mechanism of Action
Target of Action
(Isocyanatomethyl)cyclobutane is a complex molecule that has been studied for its potential biological activities. Cyclobutane-containing compounds are known to exhibit diverse pharmaceutical activities , suggesting that this compound may interact with a variety of biological targets
Mode of Action
Isocyanides, a group to which this compound belongs, have been reported to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes This suggests that this compound may interact with its targets in a similar manner, leading to changes in their function
Biochemical Pathways
Cyclobutane-containing compounds are known to exhibit diverse biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
One study reported that a cyclobutane isomer exhibited excellent in vitro anti-cancer activity This suggests that this compound may have similar effects
Action Environment
It is known that environmental factors can significantly influence the action of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (isocyanatomethyl)cyclobutane typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using silyl enol ethers and α,β-unsaturated carbonyl compounds under acid-catalyzed conditions . Another approach involves the intramolecular cyclization of suitable precursors, such as bicyclic acetoxy nitriles, using strong bases like LDA (lithium diisopropylamide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using photochemical or thermal methods. The choice of method depends on the desired yield and purity of the product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Isocyanatomethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions to form ureas or carbamates.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylamines.
Substitution: Ureas and carbamates.
Scientific Research Applications
(Isocyanatomethyl)cyclobutane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple four-membered ring without any substituents.
Cyclobutanone: A cyclobutane ring with a ketone group.
Cyclobutylamine: A cyclobutane ring with an amine group.
Uniqueness
(Isocyanatomethyl)cyclobutane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for research and industrial applications .
Properties
IUPAC Name |
isocyanatomethylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-7-4-6-2-1-3-6/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRZOEZQEJCZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152029-23-7 | |
| Record name | (isocyanatomethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B3379052.png)
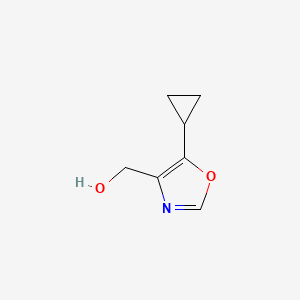
![[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol](/img/structure/B3379062.png)
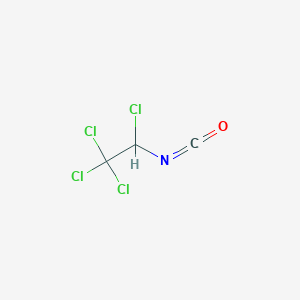
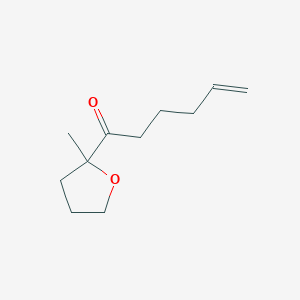
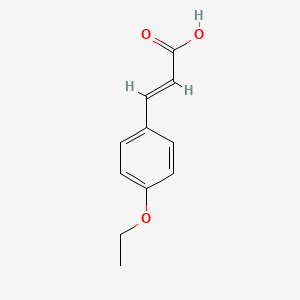
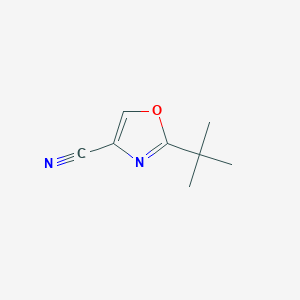
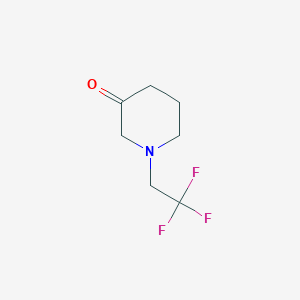
![3-[(4-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B3379110.png)
